Physicochemical Property Divergence: Density and Boiling Point vs. 6-Chloro-5-(trifluoromethyl)nicotinaldehyde
The brominated target compound exhibits a 17.5% higher predicted density and a 16°C higher predicted boiling point than its 6-chloro analog, reflecting the larger atomic radius and greater polarizability of bromine. These differences directly affect chromatographic retention, distillation conditions, and crystallization behavior during purification .
| Evidence Dimension | Predicted density and boiling point |
|---|---|
| Target Compound Data | Density: 1.763 ± 0.06 g/cm³; Boiling point: 265.6 ± 40.0 °C |
| Comparator Or Baseline | 6-Chloro-5-(trifluoromethyl)nicotinaldehyde: Density: 1.5 ± 0.1 g/cm³; Boiling point: 249.6 ± 35.0 °C |
| Quantified Difference | ΔDensity = +0.263 g/cm³ (+17.5%); ΔBP = +16.0 °C |
| Conditions | Predicted values from ACD/Labs Percepta or comparable computational models; reported by ChemSpider and Chemsrc. |
Why This Matters
These differences guide solvent selection for recrystallization, flash chromatography conditions, and distillation parameters during large-scale purification, directly impacting procurement specifications and downstream processing costs.
